molecular formula C9H5Cl2NO2S B018494 2-Chloroquinoline-6-sulfonyl chloride CAS No. 205055-71-6

2-Chloroquinoline-6-sulfonyl chloride

Cat. No. B018494
Key on ui cas rn: 205055-71-6
M. Wt: 262.11 g/mol
InChI Key: OBSXSFGTHBBROC-UHFFFAOYSA-N
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Patent
US08697739B2

Procedure details

2-Chloroquinolin-6-amine (6.45 g, 36.1 mmol) was dissolved in acetic acid (50 mL) and hydrochloric acid, 37% (14 mL) and cooled to 0° C. A solution of sodium nitrite (2.74 g, 39.7 mmol) in water (8 mL) was then added dropwise, and the reaction mixture was then stirred at 0° C. for 15 min. the entire reaction mixture was then poured into a 0° C. solution of sulfur dioxide, copper(II) chloride and acetic acid (1 L, 36.1 mmol; solution prepared as described for Example 11). The reaction mixture was allowed to warm to room temperature overnight. LC-MS at this time showed reaction had progressed to completion. The reaction mixture was then concentrated, and the residue was partitioned between ethyl acetate and water. The aqueous phase was back extracted, and the combined organic phases were dried over MgSO4, filtered and concentrated to afford a creamy orange solid, which was dried under high vacuum to provide 8.21 g (87% yield) of product.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetic acid
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7](N)[CH:8]=2)[N:3]=1.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18].FC1C=CC([C@H](NC(C2CCC(NS(C3C=CC4N=C(C5C=CC=CC=5)OC=4C=3)(=O)=O)CC2)=O)C)=CC=1.[ClH:57]>C(O)(=O)C.O.[Cu](Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:17]([Cl:57])(=[O:19])=[O:18])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
acetic acid
Quantity
1 L
Type
reactant
Smiles
FC1=CC=C(C=C1)[C@@H](C)NC(=O)C1CCC(CC1)NS(=O)(=O)C1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at 0° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a creamy orange solid, which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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